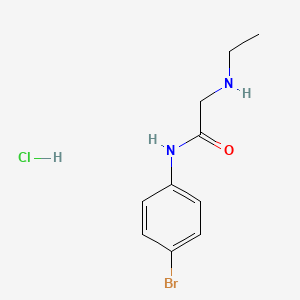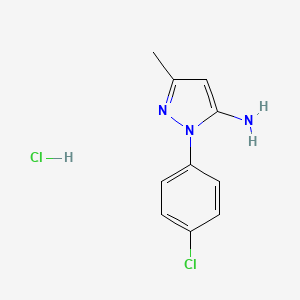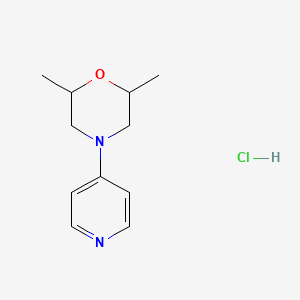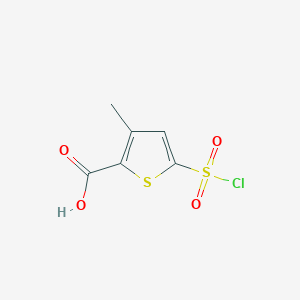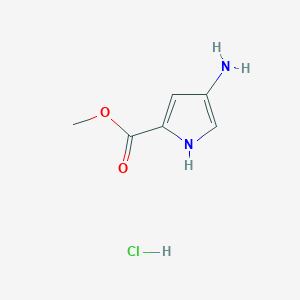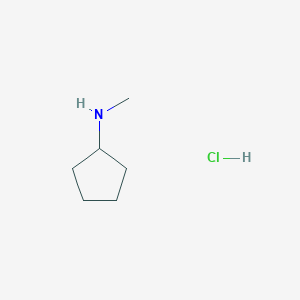
Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate
Descripción general
Descripción
“Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate” is a compound that belongs to the class of sulfonamides . Sulfonamides are organosulfur compounds that contain the -SO2NH2 group . They are known for their broad-spectrum antimicrobial properties and are used in the treatment of various bacterial infections .
Synthesis Analysis
Sulfonamides can be synthesized in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . This reaction forms the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .Molecular Structure Analysis
The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The InChI code for a similar compound, “methyl 2-(4-aminobenzenesulfonamido)acetate”, is 1S/C9H12N2O4S/c1-15-9(12)6-11-16(13,14)8-4-2-7(10)3-5-8/h2-5,11H,6,10H2,1H3 .Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .Aplicaciones Científicas De Investigación
Potential in Neuroprotection
Tosyl-polyamine derivatives, including compounds structurally related to Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate, have been investigated for their neuroprotective properties, particularly through the inhibition of ionotropic glutamate receptors. Studies involving such compounds have shown promising results in protecting neuronal cells from damage caused by excessive activation of NMDA receptors, a common pathway implicated in neurodegenerative diseases. These findings suggest potential therapeutic applications in conditions characterized by glutamate-mediated neurotoxicity, such as Alzheimer's disease, stroke, and traumatic brain injury (Masuko et al., 2009).
Antagonism of 5-HT6 Receptors
Research on serotonin 6 (5-HT6) receptor antagonists has revealed the cognitive-enhancing effects of these compounds in various models of learning and memory. While Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is not directly mentioned, related research indicates the potential of 5-HT6 receptor antagonists in improving cognitive deficits. Such effects have been observed in rodent models, suggesting that compounds targeting the 5-HT6 receptor could offer new avenues for treating cognitive disorders, including dementia and schizophrenia (Hirst et al., 2006).
Insights into Pain Management
The exploration of d-amino acid oxidase inhibitors for managing tonic pain highlights an innovative approach to pain treatment. Compounds inhibiting this enzyme have demonstrated efficacy in preventing and reversing pain states in animal models, which opens up possibilities for developing new pain management therapies. This research area could potentially benefit from the exploration of compounds like Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate, given their structural relevance and potential biological activity (Gong et al., 2011).
Role in Drug Delivery Systems
The study of prodrugs and drug delivery systems has expanded to include compounds that can be specifically activated in targeted tissues, such as the colon, for the treatment of diseases like ulcerative colitis. The development of mutual azo prodrugs, which can simultaneously deliver anti-inflammatory agents and local treatments, presents a compelling application for chemical derivatives similar to Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate. This approach aims to enhance drug efficacy while minimizing systemic side effects, offering a strategic method for treating localized conditions (Carceller et al., 2001).
Mecanismo De Acción
Target of Action
Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate is a sulfonamide derivative. Sulfonamides primarily target the enzyme dihydropteroate synthetase (dihydrofolate synthetase) in bacteria . This enzyme plays a crucial role in the synthesis of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria .
Mode of Action
The compound inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA) for binding to dihydropteroate synthetase . This competition prevents the normal substrate, PABA, from accessing the active site of the enzyme, thereby blocking the production of dihydrofolic acid . This inhibition is bacteriostatic in nature .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate biosynthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydrofolic acid, disrupting the production of tetrahydrofolic acid . Tetrahydrofolic acid is a vital cofactor in the synthesis of purines and pyrimidines, which are essential components of DNA and RNA. Therefore, the inhibition of this pathway leads to a halt in bacterial growth .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By blocking the synthesis of nucleic acids, the compound prevents bacteria from replicating their DNA and transcribing RNA, thereby halting their growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the presence of other substances in the environment, such as organic matter, can affect the compound’s bioavailability and degradation . Additionally, the pH of the environment can influence the compound’s solubility and stability . The compound’s efficacy can also be affected by the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps .
Safety and Hazards
Sulfonamides, including “Methyl 5-(4-aminobenzenesulfonamido)-2-chlorobenzoate”, may cause various side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction . The safety information for “methyl 2-(4-aminobenzenesulfonamido)acetate” includes hazard statements H302, H315, H319, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
methyl 5-[(4-aminophenyl)sulfonylamino]-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-14(18)12-8-10(4-7-13(12)15)17-22(19,20)11-5-2-9(16)3-6-11/h2-8,17H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSQHYVRBXIJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



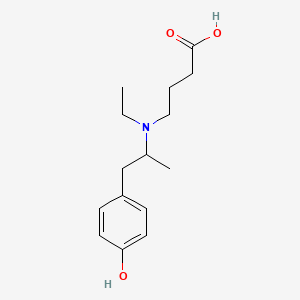
![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/structure/B1419327.png)
![Disodium [{4-[(carboxylatomethyl)(methyl)amino]phenyl}(nitroso)amino]acetate](/img/structure/B1419329.png)
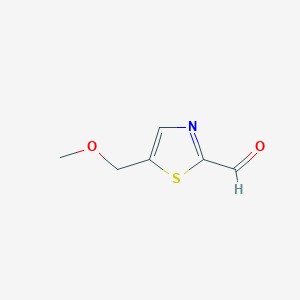
![3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one](/img/structure/B1419331.png)
![1-methyl-N-(propan-2-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxamide](/img/structure/B1419334.png)

